Einecs 257-911-3

Description

Properties

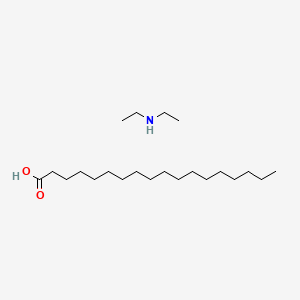

CAS No. |

52434-58-9 |

|---|---|

Molecular Formula |

C22H47NO2 |

Molecular Weight |

357.6 g/mol |

IUPAC Name |

N-ethylethanamine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-4-2/h2-17H2,1H3,(H,19,20);5H,3-4H2,1-2H3 |

InChI Key |

AVDWNNLLWHAQHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCNCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Einecs 257 911 3

Traditional Synthetic Routes for Benzotriazole-Derived UV Absorbers

The synthesis of this complex molecule is a multi-step process. The foundational structure is the 2-(2-hydroxyphenyl)-2H-benzotriazole core, which is later functionalized and esterified to yield the final product.

A common industrial pathway to create the benzotriazole (B28993) core involves a three-step sequence:

Diazotization: An appropriate ortho-nitroaniline is treated with a nitrite (B80452) source (like sodium nitrite) in an acidic medium to form a diazonium salt. google.com

Azo Coupling: The highly reactive diazonium salt is then coupled with a substituted phenol (B47542). For Einecs 257-911-3, the precursor phenol is 4-tert-butyl-2-allylphenol, which will eventually become the 3-(1,1-dimethylethyl)-4-hydroxyphenyl moiety with a propanoic acid side chain. This coupling reaction forms a 2-(2-nitrophenylazo) substituted phenol intermediate. google.comgoogle.com

Reductive Cyclization: The nitroazo intermediate undergoes reduction. This step reduces the nitro group to an amine, which then intramolecularly cyclizes to form the stable five-membered triazole ring, yielding the 2-(2-hydroxyphenyl)-2H-benzotriazole scaffold. google.comgychbjb.comoriprobe.com

Esterification and Transesterification Approaches

The final step in the synthesis of this compound is the esterification of the carboxylic acid group on the propanoic acid side chain. The key intermediate is 3-(3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl)propionic acid. nih.govsigmaaldrich.com This acid is reacted with a mixture of C7-9 branched and linear alcohols to form the final ester product.

Esterification is typically acid-catalyzed, using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction involves heating the carboxylic acid with the alcohol mixture, usually with azeotropic removal of water to drive the equilibrium towards the product.

Transesterification is an alternative route where a simple alkyl ester of the propionic acid precursor (e.g., the methyl or ethyl ester) is reacted with the C7-9 alcohol mixture. This reaction is also typically catalyzed by an acid or a base and involves distilling off the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) to favor the formation of the desired higher alkyl esters. google.com

| Method | Catalyst | Conditions | Advantages | Disadvantages |

| Direct Esterification | Sulfuric Acid, p-TSA | Heat, Water Removal | Direct, uses carboxylic acid precursor | Requires stoichiometric amounts of strong acid, potential for side reactions |

| Transesterification | Basic Catalysts (e.g., NaOMe), Acid Catalysts | Heat, Distillation of byproduct alcohol | Can be driven to completion easily | Requires an initial esterification step to create the starting material |

Condensation Reactions and Polymerization Techniques

Condensation reactions are fundamental to building the core structure of benzotriazole UV absorbers. The key condensation is the intramolecular cyclization of the reduced azo intermediate. ijariie.com This cyclocondensation of an in-situ generated o-phenylenediamine (B120857) derivative is a spontaneous and efficient way to form the triazole ring. gsconlinepress.com

While the synthesis of the this compound molecule itself does not directly involve polymerization, related techniques are used to create reactive UV absorbers that can be chemically bonded (grafted) onto polymer backbones, for instance, in textiles. researchgate.netresearchgate.net This involves synthesizing a derivative of the benzotriazole UV absorber that contains a polymerizable group, such as an acryloyl moiety. researchgate.net This approach creates a more permanent UV protection that is not prone to leaching.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of benzotriazole UV absorbers is critical for industrial viability, focusing on maximizing yield, minimizing reaction times, and ensuring high purity. Research has shown that reaction parameters for the initial diazotization and coupling steps are crucial. researchgate.net

For the reductive cyclization step, various reducing agents can be employed, from catalytic hydrogenation using catalysts like Raney Nickel to chemical reductants. gychbjb.com The choice of reductant and conditions (temperature, pressure) significantly impacts the yield and purity of the benzotriazole core. For instance, selective catalytic hydrogenation of a related nitroazo compound achieved 100% conversion and 95% selectivity at 60°C and 1.5 MPa using Raney-Ni. gychbjb.com

Recent studies have also explored flow chemistry platforms for synthesizing the benzotriazole ring, which can offer enhanced control over reaction parameters like temperature and residence time, leading to improved yields and safety. researchgate.net Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields compared to conventional heating methods. ijpsonline.comresearchgate.net

| Parameter | Traditional Method | Optimized/Alternative Method | Impact of Optimization |

| Heating | Conventional reflux (hours) | Microwave irradiation (minutes) ijpsonline.com | Drastic reduction in reaction time, often higher yields |

| Reaction Vessel | Batch reactor | Continuous flow reactor researchgate.net | Improved process control, safety, and scalability |

| Catalyst (Reduction) | Stoichiometric reductants | Catalytic Hydrogenation (e.g., Raney-Ni) gychbjb.com | Higher efficiency, less waste, catalyst can be recycled |

| Pressure (Cyclization) | Atmospheric pressure | High pressure (3.0-4.0 MPa) google.com | Can enable solvent-free conditions and improve reaction rate |

Principles of Sustainable Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like benzotriazole UV absorbers to reduce environmental impact and improve process efficiency. google.com

Green Solvents and Reaction Media Development

Traditional syntheses often rely on volatile organic compounds (VOCs) as solvents. Green chemistry seeks to replace these with more environmentally benign alternatives.

Water: For certain steps, such as the initial diazotization and coupling, water is the primary solvent. oriprobe.com Catalyst-free reactions in water have been developed for related N-substituted azoles, demonstrating the potential for broader application. acs.org

Ionic Liquids: Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) have been used as both a catalyst and a solvent for N-alkylation of benzotriazole under solvent-free conditions, offering good yields and potential for catalyst recycling. researchgate.net

Superheated Flow Chemistry: This technique allows for the use of solvents at temperatures above their atmospheric boiling points, which can improve reaction rates and enable the use of greener solvents that might be less effective at lower temperatures. researchgate.net

| Solvent Type | Example | Application Area | Sustainability Advantage |

| Traditional Organic | Toluene, Benzene | Esterification, General Synthesis | Effective for dissolving nonpolar reactants |

| Aqueous Media | Water | Diazotization, Coupling, some Michael additions acs.org | Non-toxic, inexpensive, environmentally benign |

| Ionic Liquids | [Bmim]OH researchgate.net | N-Alkylation | Low volatility, recyclable, can act as both solvent and catalyst |

Catalytic Systems for Enhanced Atom Economy and Selectivity

Atom economy is a core concept in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. rsc.org The development of advanced catalytic systems is key to achieving this goal.

Heterogeneous Catalysts: Using solid-phase catalysts, such as Raney-Ni for reduction, simplifies product purification and allows for catalyst recovery and reuse, reducing waste. gychbjb.com

Phase-Transfer Catalysis (PTC): PTC is highly effective for reactions involving reactants in different phases (e.g., a water-soluble salt and an organic-soluble substrate). This technique uses a phase-transfer agent to shuttle a reactant across the phase boundary, accelerating the reaction under mild conditions and reducing the need for harsh solvents. thieme-connect.com It is particularly useful for N-alkylation reactions on the benzotriazole ring.

Palladium Catalysis: Modern cross-coupling and C-H activation reactions using palladium catalysts offer highly efficient and selective routes to form substituted benzotriazoles, often with excellent atom economy. organic-chemistry.org For example, C-H activation of aryl triazene (B1217601) compounds followed by intramolecular amination provides a direct route to 1-aryl-1H-benzotriazoles. organic-chemistry.org

These sustainable approaches are paving the way for more efficient, less wasteful, and environmentally responsible production of vital chemical additives like this compound.

Waste Minimization and By-product Management Strategies

In the industrial synthesis of this compound, the principles of green chemistry are increasingly being applied to minimize waste and manage by-products effectively. These strategies focus on the use of renewable raw materials, environmentally benign catalysts, and processes that reduce the generation of hazardous substances.

One significant approach to waste minimization is the adoption of enzymatic synthesis. Lipase-mediated esterification of p-methoxycinnamic acid with 2-ethylhexanol presents a green alternative to traditional chemical methods. nih.govresearchgate.net This biocatalytic process often operates under milder conditions, reducing energy consumption and the formation of unwanted side products. For instance, the use of Rhizopus oryzae lipase (B570770) has been shown to produce high yields of 2-ethylhexyl-p-methoxycinnamate. nih.govresearchgate.net

Another innovative, waste-reducing technique is mechanochemical synthesis. This solvent-free or low-solvent method uses mechanical energy to initiate chemical reactions, thereby drastically reducing the volume of solvent waste that requires treatment and disposal.

Furthermore, the recovery of unreacted starting materials and their re-introduction into the process stream is a standard practice for waste reduction. For instance, in the Claisen condensation synthesis of related cinnamic acid esters, unreacted 4-methoxy cinnamic acid can be recovered from wash streams. scispace.com

The table below summarizes key strategies for waste minimization and by-product management in the synthesis of this compound.

| Strategy | Description | Key Advantages |

| Enzymatic Synthesis | Utilizes lipases as biocatalysts for the esterification reaction. | Milder reaction conditions, high selectivity, reduced by-products, biodegradable catalyst. |

| Mechanochemical Synthesis | Employs mechanical energy to drive the reaction, often in the absence of a solvent. | Significant reduction in solvent waste, potential for improved energy efficiency. |

| By-product Recycling | Recovery and regeneration of valuable materials from by-product streams. | Reduces waste disposal, improves atom economy, enhances cost-effectiveness. |

| Recovery of Unreacted Materials | Separation and recycling of unreacted starting materials back into the reactor. | Increases overall yield, minimizes raw material consumption and waste. |

Process Intensification and Scale-Up Considerations for Industrial Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the industrial production of this compound, several process intensification and scale-up strategies are considered to enhance efficiency and reduce costs.

Continuous flow synthesis offers significant advantages over traditional batch processing for the production of esters like this compound. researchgate.net The esterification of acetic acid and ethanol, a similar reaction, has been successfully demonstrated in flow-type membrane reactors, achieving yields that surpass the equilibrium conversion of batch reactors. mdpi.com

In a continuous flow setup, reactants are continuously fed into a reactor, and the product is continuously removed. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher yields. The enhanced heat and mass transfer characteristics of flow reactors are particularly beneficial for managing the exothermic nature of some esterification reactions. numberanalytics.com The transition from batch to continuous processing is a key strategy for process intensification in the production of various esters. researchgate.net

The choice of reactor is critical for the efficient industrial production of this compound. Both continuous stirred-tank reactors (CSTRs) and plug-flow reactors (PFRs) are considered for esterification reactions. mdpi.comresearchcommons.org

Continuous Stirred-Tank Reactor (CSTR): CSTRs provide uniform mixing and temperature distribution. However, for reversible reactions like esterification, the conversion in a single CSTR is limited by the chemical equilibrium at the exit conditions. researchcommons.org

Plug-Flow Reactor (PFR): PFRs, often in the form of tubular reactors, can achieve higher conversions for equilibrium-limited reactions compared to a CSTR of the same volume. mdpi.comijltemas.in This is because the concentration of reactants decreases along the length of the reactor, continuously shifting the equilibrium towards the products.

For esterification processes, reactive distillation is a highly effective process intensification technique. It combines reaction and separation in a single unit, where the continuous removal of a by-product (typically water) shifts the reaction equilibrium to favor higher product formation. researchgate.net Membrane reactors, which selectively remove water from the reaction mixture, also serve to drive the esterification towards completion. mdpi.com

The design of the reactor must also consider the catalyst used. For solid-supported catalysts, packed-bed reactors are a common choice, allowing for easy separation of the catalyst from the product stream and potential for catalyst reuse. scispace.com

After synthesis, this compound must be purified to meet the stringent requirements for cosmetic applications. A common purification method is vacuum distillation . scispace.com Due to the high boiling point of the ester, distillation under reduced pressure is necessary to prevent thermal decomposition.

Another crucial purification step involves washing the crude product to remove unreacted starting materials, catalysts, and by-products. For instance, the product can be washed with a 10% sodium carbonate solution to remove any acidic impurities, such as unreacted p-methoxycinnamic acid. scispace.com This is followed by washing with water to remove any remaining salts and soluble impurities. google.com The organic layer is then dried using an anhydrous drying agent like sodium sulfate (B86663) before the final purification by distillation. scispace.com

The following table outlines the typical post-synthesis purification steps for this compound.

| Purification Step | Purpose | Details |

| Washing | Removal of acidic impurities, catalysts, and water-soluble by-products. | Typically involves washing with an aqueous basic solution (e.g., sodium carbonate) followed by water. |

| Drying | Removal of residual water from the organic product layer. | Use of anhydrous drying agents such as sodium sulfate. |

| Vacuum Distillation | Final purification to achieve high purity of the final product. | Performed under reduced pressure to lower the boiling point and prevent thermal degradation. |

Advanced Analytical Characterization of Einecs 257 911 3 in Complex Material Matrices

Spectroscopic Methods for Understanding Interactions and Distribution

Spectroscopic techniques are indispensable for elucidating the behavior of Einecs 257-911-3 within a host material. They provide insights into the molecule's photophysical properties, its chemical interactions with the polymer matrix, its molecular conformation, and its state of dispersion.

UV-Vis Absorption and Fluorescence Spectroscopy for Photophysical Behavior

The fundamental mechanism of this compound as an optical brightener is its fluorescence. benchchem.com This process begins with the absorption of light in the UV spectrum (typically 340-380 nm) and subsequent emission of light in the blue portion of the visible spectrum (around 420-480 nm). mayzo.comscirp.org UV-Vis absorption spectroscopy is used to determine the maximum absorption wavelength (λmax), which is essential for optimizing the excitation wavelength in fluorescence studies. scirp.org

Fluorescence spectroscopy provides detailed information on the emission spectrum and the quantum yield, which is a measure of the efficiency of the fluorescence process. benchchem.com The photophysical behavior, including absorption and emission characteristics, can be influenced by the surrounding matrix. For instance, studies on similar bis-benzoxazole compounds show that the fluorescence quantum yield can be exceptionally high (≥ 0.88), indicating efficient light emission. benchchem.com The specific wavelengths for excitation and emission are critical parameters for analysis. For a similar optical brightener, Uvitex OB, an excitation maximum of 375 nm and an emission maximum of 425 nm have been utilized for its detection. nih.gov

Table 1: Representative Photophysical Data for Benzoxazole-based Optical Brighteners

| Parameter | Typical Value/Range | Analytical Significance |

|---|---|---|

| UV Absorption Maximum (λmax) | 360–380 nm | Determines optimal excitation wavelength for fluorescence analysis. scirp.orgacs.org |

| Fluorescence Emission Maximum | 420–440 nm | Characterizes the "whitening" blue light emitted. nih.govacs.org |

| Fluorescence Quantum Yield (Φfl) | ≥ 0.88 | Indicates the efficiency of the brightening effect. benchchem.com |

| Fluorescence Lifetime | ~0.85 - 1.8 ns | Provides insight into the excited state deactivation processes. benchchem.combenchchem.com |

Note: Data are representative of the bis-benzoxazole stilbene (B7821643) class of compounds to which this compound belongs.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Chemical Interactions

FTIR and Raman spectroscopy are powerful, non-destructive techniques used to probe the chemical structure and interactions of additives within a polymer matrix. metrohm.comedinst.com These vibrational spectroscopy methods can identify functional groups and detect changes in chemical bonds that occur due to interactions between the additive and the host material. mdpi.com

FTIR spectroscopy is particularly sensitive to polar functional groups and can be used to identify the characteristic vibrational modes of the benzoxazole (B165842) and phenylene groups within the this compound molecule. mdpi.compolimi.it Changes in peak position or shape in the FTIR spectrum of a polymer composite, compared to the pure polymer and additive, can indicate specific interactions such as hydrogen bonding or other intermolecular forces.

Raman spectroscopy is complementary to FTIR, being more sensitive to non-polar bonds like C=C double bonds and aromatic rings, which are abundant in the stilbene core of this compound. mdpi.com This makes it highly effective for identifying the additive and studying its distribution. researchgate.net Raman microscopy can even be used to map the spatial distribution of the additive within the matrix, revealing information about its dispersion. edinst.com

Nuclear Magnetic Resonance (NMR) for Molecular Environment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for detailed molecular structure elucidation in solution and solid states. filab.frpageplace.de For analyzing additives like this compound in a material matrix, NMR can provide unparalleled insight into the molecular environment and conformational changes. filab.frresearchgate.net

In solution-state NMR, parameters like chemical shifts and spin-spin couplings can reveal the precise structure of the additive and its interactions. creative-biostructure.com For stilbene-like molecules, ¹H NMR is used to study the conformation, as the chemical shifts of the ethylene (B1197577) protons are sensitive to the orientation of the phenyl rings. hi.is

Solid-state NMR (ssNMR) is particularly valuable for studying the additive directly within the polymer matrix without dissolution. creative-biostructure.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of the less abundant carbon-13 nuclei, providing information on the local environment, mobility, and conformation of the this compound molecule as it exists in the final product. creative-biostructure.com This can help differentiate between well-dispersed molecules and aggregated domains.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Dispersion and Aggregation

The physical distribution of this compound within a material matrix significantly impacts its performance. XRD and SAXS are key techniques for characterizing the dispersion and aggregation state of additives.

X-ray Diffraction (XRD) is used to analyze the crystalline structure of materials. For a semi-crystalline polymer containing this compound, XRD can reveal if the additive affects the polymer's crystallinity. It can also identify the crystalline form of the additive itself if it phase-separates or forms sufficiently large aggregates. uc.edu

Small-Angle X-ray Scattering (SAXS) provides information on nanoscale structural features, making it ideal for studying the size, shape, and distribution of additive aggregates in a matrix. uc.eduanl.gov By analyzing the scattering pattern at very low angles, SAXS can quantify the size of aggregate domains, which can range from nanometers to micrometers. anl.govresearchgate.net Studies on similar polymer systems have used SAXS to characterize temperature-dependent aggregation and the formation of fibrillar or network-like structures, which are critical for material properties. uc.educhemrxiv.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the additive from the complex material matrix and quantifying its concentration, which is vital for regulatory compliance and quality assurance.

High-Performance Liquid Chromatography (HPLC) for Additive Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for the analysis of non-volatile additives like this compound. europa.eukiesow.co.uk The method involves extracting the additive from the material matrix using a suitable solvent, followed by separation and quantification.

A typical HPLC method for an optical brightener involves a reverse-phase (RP) column, such as a C18 column, and a mobile phase gradient, often consisting of acetonitrile (B52724) and water. sielc.commdpi.com Detection is a critical aspect of the analysis. Given the fluorescent nature of this compound, a fluorescence detector (FLD) offers excellent sensitivity and selectivity. europa.eu A UV or Diode Array Detector (DAD) can also be used, typically set to the absorption maximum of the compound (around 370-375 nm). nih.govmdpi.com The combination of HPLC with fluorescence detection is considered the best option for quantifying compounds like Uvitex OB. europa.eu

Table 2: Example HPLC Method Parameters for Optical Brightener Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 5 µm, 150mm x 4.0mm) | Separation based on hydrophobicity. europa.eu |

| Mobile Phase | Acetonitrile / Water (gradient elution) | Elutes the compound from the column. mdpi.com |

| Flow Rate | 0.7 - 1.0 mL/min | Controls the speed of the separation. mdpi.com |

| Injection Volume | 10 - 20 µL | Introduces the sample extract into the system. mdpi.com |

| Detector | Fluorescence (FLD) or UV/DAD | Quantifies the separated compound. europa.eumdpi.com |

| FLD Wavelengths (Ex/Em) | ~375 nm / ~425 nm | Provides high sensitivity and selectivity. nih.gov |

| UV/DAD Wavelength | ~372 nm | Provides quantification based on UV absorbance. mdpi.com |

Note: Parameters are based on established methods for similar optical brighteners like Uvitex OB. nih.goveuropa.eumdpi.com

Validation of the HPLC method is crucial and involves establishing linearity over a specific concentration range, determining the limit of quantification (LOQ), and assessing precision and stability. nih.gov For Uvitex OB, methods have been validated over concentration ranges such as 0.1–1 µg/mL. nih.gov

Gas Chromatography (GC) for Volatile Components and Degradation Products

Gas Chromatography (GC) is a fundamental technique for separating and analyzing volatile and semi-volatile components of complex mixtures like this compound. When analyzing this antioxidant in a material matrix, GC can be employed to identify the various alkylated diphenylamine (B1679370) isomers present, as well as any unreacted starting materials or volatile degradation products formed during the material's lifecycle.

Due to the relatively high boiling point of its components, high-temperature GC columns are typically required. The selection of the stationary phase is critical and is often based on polarity to achieve optimal separation of the various isomers. A non-polar or medium-polarity column is generally suitable for the separation of these alkylated aromatic amines.

Research Findings: Studies on similar alkylated diphenylamine mixtures have demonstrated the effectiveness of GC for separating different isomers. For instance, in the analysis of a related substance, benzenamine, N-phenyl-, reaction products with styrene (B11656) and 2,4,4-trimethylpentene (BNST), GC analysis revealed multiple peaks corresponding to different degrees of alkylation. researchgate.netsci-hub.se The retention time of the individual components generally increases with the degree of alkylation and the molecular weight.

Size Exclusion Chromatography (SEC) for Polymer-Bound Additives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for the analysis of additives in polymeric materials. SEC separates molecules based on their hydrodynamic volume, effectively separating the large polymer chains from smaller additive molecules like those found in this compound. diva-portal.org

This technique is particularly useful for determining if the antioxidant is physically mixed with the polymer or if it has become chemically bound to the polymer chains during processing or aging. By comparing the chromatograms of a polymer extract with that of the neat polymer, one can ascertain the presence of unbound, or "free," antioxidant.

Research Findings: In the analysis of polyolefins, SEC has been successfully used to separate hindered phenol (B47542) antioxidants from the polymer matrix. diva-portal.org This separation is crucial for subsequent quantification and identification of the antioxidant and its transformation products. The technique allows for the collection of fractions containing the additives, which can then be subjected to further analysis by other methods like mass spectrometry.

Hyphenated Analytical Approaches for Comprehensive System Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex systems containing this compound.

GC-Mass Spectrometry (GC-MS) for Identification of Complex Mixtures

GC-MS is the gold standard for the identification of unknown volatile and semi-volatile compounds in complex mixtures. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for the identification of the individual isomers and degradation products of this compound.

Research Findings: A study on a technical mixture of benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene (BNST), a substance closely related to this compound, utilized GC-MS for component identification. The analysis identified several major peaks with distinct molecular ions. researchgate.netsci-hub.se For example, components with a single C8H9 substitution on the diphenylamine rings were observed, along with di- and tri-substituted species. The fragmentation patterns in the mass spectra are characteristic of the alkylated diphenylamine structure.

Table 1: Representative GC-MS Data for Components in a Related Alkylated Diphenylamine Mixture (BNST)

| Peak | Retention Time (min) | Molecular Ion (m/z) | Probable Structure |

|---|---|---|---|

| 1 | 12.674 | 273.1 | Mono-styrenated Diphenylamine Isomer 1 |

| 2 | 15.556 | 273.1 | Mono-styrenated Diphenylamine Isomer 2 |

| 3 | 18.348 | 385.2 | Di-styrenated/Octylated Diphenylamine Isomer 1 |

| 4 | 19.437 | 385.2 | Di-styrenated/Octylated Diphenylamine Isomer 2 |

| 5 | 22.337 | 385.2 | Di-styrenated/Octylated Diphenylamine Isomer 3 |

Data derived from studies on a closely related substance (BNST) and is for illustrative purposes. sci-hub.se

LC-Mass Spectrometry (LC-MS) for Non-Volatile Species and Transformation Products

For non-volatile components, oligomers, and transformation products of this compound that are not amenable to GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. mdpi.comnih.gov LC can separate these larger and more polar molecules, which are then identified by the mass spectrometer. Reversed-phase LC is commonly employed, often with a gradient elution to handle the wide range of polarities that can be present in an aged material extract.

Research Findings: LC-MS has been effectively used to identify antioxidant additives and their degradation products in plastics and lubricants. chemicalpapers.com For complex samples, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, coupled with LC can provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. For instance, LC-MS/MS methods have been developed for the determination of various contaminants in drug products, demonstrating the technique's sensitivity and specificity. researchgate.net

Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an excellent technique for assessing the thermal stability of materials containing this compound. The antioxidant is expected to increase the onset temperature of degradation of the material it is protecting. chemicalpapers.comlanxess.com

When TGA is coupled with Evolved Gas Analysis (EGA), such as TGA-FTIR or TGA-MS, the gaseous products evolved during the thermal decomposition can be identified in real-time. This provides valuable information about the degradation pathways of both the material and the antioxidant.

Research Findings: TGA studies on lubricants containing alkylated diphenylamine antioxidants show that these additives enhance the thermal-oxidative stability of the base oil. chemicalpapers.com A TGA profile of a butylated, octylated diphenylamine antioxidant (Naugalube® 750) demonstrates its excellent thermal stability, a key performance characteristic for high-temperature applications. rsc.org

Table 2: Representative TGA Data for an Alkylated Diphenylamine Antioxidant (Naugalube® 750)

| Temperature (°C) | Weight Loss (%) |

|---|---|

| 200 | < 5% |

| 250 | ~10% |

| 300 | ~50% |

| 350 | > 90% |

Data is representative and based on the TGA profile of a similar commercial antioxidant. rsc.org

Microscopic and Imaging Techniques for Spatial Distribution

Understanding the spatial distribution of this compound within a material matrix is crucial for evaluating its effectiveness. If the antioxidant is not located where oxidation is most likely to initiate, its performance will be compromised. Various microscopic and imaging techniques can provide this information at the micro- and nano-scale.

Techniques such as Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy can provide chemical information with spatial resolution in the nanometer range. This allows for the mapping of the antioxidant's concentration across different phases of a polymer blend.

Research Findings: A study on a blend of polypropylene (B1209903) (iPP) and an ethylene-octene copolymer (POE) containing an antioxidant demonstrated the use of AFM-IR to map the antioxidant's distribution. The results revealed that the antioxidant preferentially concentrated in the amorphous POE phase rather than the semi-crystalline iPP matrix. researchgate.net This type of analysis is critical for understanding how processing conditions affect the final distribution and performance of the additive. Other techniques, such as Transmission Electron Microscopy (TEM), can also be used to visualize the morphology of the matrix and the location of additives, especially when they form aggregates or are associated with other fillers. springernature.comnih.gov

Compound Names Table

| Abbreviation / Trade Name | Chemical Name |

| This compound | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene |

| BNST | Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene |

| iPP | Isotactic Polypropylene |

| POE | Ethylene-octene copolymer |

| Naugalube® 750 | Butylated, octylated diphenylamine antioxidant |

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro and nanoscale. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it also allows for the elemental analysis of the sample's surface. In the context of materials containing stearic acid or its compounds, SEM-EDX provides critical insights into the distribution and influence of the organic component within a matrix.

Research on rubber compounds has utilized SEM to observe changes in surface structures due to the addition of stearic acid. allenpress.com For instance, in rubber-brass adhesion studies, SEM images revealed that increasing amounts of stearic acid led to more pronounced surface features and spot-like structures on brass-plated wires, indicating a chemical interaction and modification of the surface. allenpress.com Similarly, when stearic acid is used to coat marble dust for self-cleaning concrete, SEM analysis helps to visualize the surface texture and the dispersion of the coated particles within the cement matrix. mdpi.com

EDX analysis complements SEM by providing elemental composition data. In studies of stearic acid-modified materials, EDX can confirm the presence of carbon and oxygen, which are characteristic of the fatty acid, on the surface of the matrix. For example, in the analysis of stearic acid-coated marble dust, EDX was used to determine the chemical composition, showing a high percentage of silica (B1680970) in the marble dust itself. mdpi.com When analyzing rubber compounds, EDX has been employed to detect the elemental composition of the surface of sulfidated wires, confirming the presence of carbon from stearic acid. allenpress.com The combination of SEM and EDX is also crucial in studying phase change materials where stearic acid is impregnated into a porous matrix like FDU-12 silica; SEM can show the morphology of the composite, while EDX can confirm the presence and distribution of the stearic acid within the silica pores. bohrium.com

Table 1: SEM-EDX Analysis Findings for Stearic Acid in Various Matrices

| Matrix Material | SEM Observations | EDX Findings | Reference |

| Rubber/Brass | Increased surface structures and spot-like formations with higher stearic acid content. | Detection of carbon signal, confirming the presence of stearic acid on the wire surface. | allenpress.com |

| Marble Dust (in Concrete) | Visualization of surface texture and dispersion of stearic acid-coated dust. | Analysis of the chemical composition of the marble dust, including silica content. | mdpi.com |

| Autoclaved Aerated Concrete (AAC) | Examination of different particle morphologies of modified AAC grains. | Elemental analysis of the product, confirming the surface modification. | researchgate.net |

| EPDM Rubber Blends | Identification of stearic acid-enriched domains as slightly brighter areas. | The carbon signal from stearic acid can be lost in the overall carbon matrix signal from EPDM. | nouryon.com |

| FDU-12 Mesoporous Silica | Characterization of the composite morphology. | Confirmation of the presence and distribution of stearic acid within the silica matrix. | bohrium.com |

Transmission Electron Microscopy (TEM) for Nanoscale Dispersion

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it ideal for characterizing the nanoscale dispersion of materials. This technique is particularly valuable for analyzing nanoparticles and understanding how components are distributed at a sub-micron level.

In the context of stearic acid, TEM has been extensively used to study solid lipid nanoparticles (SLNs) and stearic acid-capped nanoparticles. For instance, research on cyclosporin (B1163) A-loaded stearic acid nanoparticles used TEM to reveal that the nanoparticles were mostly round and regular in shape. hormonebalance.org Another study on paliperidone-loaded SLNs made from stearic acid employed TEM to determine that the nanoparticles were spherical with an average size of 230 ± 30 nm. rsc.org

TEM is also instrumental in understanding the effect of synthesis parameters on nanoparticle characteristics. A study on stearic acid-capped silver nanoparticles showed that the particle size and aggregation were dependent on the pH of the medium. researchgate.netiaamonline.org At a neutral pH of 7, the nanoparticles were well-dispersed with a size range of 3-13 nm, while at acidic (pH 6) and basic (pH 10) conditions, the average particle sizes were larger, and the particles were more aggregated in the acidic medium. researchgate.netiaamonline.org

Table 2: TEM Analysis of Stearic Acid-Based Nanoparticles

| Nanoparticle System | Key TEM Findings | Particle Size Information | Reference |

| Stearic Acid-Capped Silver Nanoparticles | pH-dependent particle size and dispersion. Spherical morphology. | 3-13 nm at pH 7; 26 nm at pH 6; 126 nm at pH 10. | researchgate.netiaamonline.org |

| Cyclosporin A-Loaded Stearic Acid Nanoparticles | Round and regular nanoparticle shape. | Mean diameter of 316.1 nm. | hormonebalance.org |

| Paliperidone-Loaded Stearic Acid SLNs | Spherical nanoparticle shape. | Average particle size of 230 ± 30 nm. | rsc.org |

| Rotigotine-Loaded Solid Lipid Nanoparticles | Optimized formulation showed a particle size of 110.2 nm. | 110.2 nm | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide three-dimensional topographical information and measure surface properties and intermolecular forces. For materials involving stearic acid, AFM is used to study the topography of thin films and the interactions at the surface.

Studies on solvent-cast stearic acid films have used AFM to inspect the surface topography. acs.org These studies revealed that the topography of such films can rearrange when transferred from air to water, with the carboxylic groups orienting towards the water. acs.orgino.it AFM can also probe the mechanical properties of these films, showing viscoelastic behavior when compressed at different rates. acs.orgino.it

In the context of composite materials, AFM is used to assess surface roughness and the morphology of coatings. For example, in stearic acid/layered double hydroxides composite thin films, AFM was used to determine the root mean square (RMS) roughness of the deposited films, showing that the stearic acid component resulted in a smoother surface with a roughness of 8 nm. mdpi.com When stearic acid is used as an inhibitor for atomic layer deposition (ALD), AFM topographs can characterize the surface morphology and roughness of the self-assembled monolayer (SAM) on different substrates like copper and cobalt. nih.gov

AFM is also a valuable tool for visualizing the dispersion of nanoparticles within a matrix. In one study, AFM was used to image a hybrid monolayer of stearic acid and carbon dots, confirming that the combination with stearic acid prevented the aggregation of the carbon dots and resulted in isolated and uniform particles with a height of about 4.2 ± 0.2 nm. researchgate.net

Table 3: AFM Characterization of Stearic Acid-Containing Surfaces

| Sample Type | AFM Measurement | Key Findings | Reference |

| Solvent-Cast Stearic Acid Films | Surface topography and tip-sample interactions. | Film rearrangement in water to expose carboxylic groups; viscoelastic behavior. | acs.orgino.it |

| Stearic Acid/Layered Double Hydroxides Composite Films | Surface topography and roughness (RMS). | Stearic acid deposition resulted in a smoother surface with 8 nm roughness. | mdpi.com |

| Stearic Acid SAM on Copper and Cobalt | Surface morphology and roughness. | RMS roughness of 2.1 nm on Cu and 1.3 nm on Co. | nih.gov |

| Stearic Acid/Carbon Dot Hybrid Monolayer | Topographical height profile. | Isolated and uniform carbon dots with a height of 4.2 ± 0.2 nm. | researchgate.net |

| Paliperidone-Loaded Stearic Acid SLNs | Imaging of nanoparticles. | Revealed an average particle size of 230 ± 30 nm. | rsc.org |

Photophysical and Photochemical Mechanisms of Einecs 257 911 3 in Polymer Stabilization

Excited State Dynamics and Energy Dissipation Pathways

The remarkable photostability of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole is primarily attributed to an ultrafast, reversible photochemical cycle initiated by the absorption of UV light. This cycle, occurring on a sub-picosecond timescale, prevents the molecule from populating long-lived, reactive excited states that could otherwise lead to photodegradation.

Upon absorption of a UV photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The lifetime of this initial excited state is exceptionally short. Ultrafast spectroscopic studies have elucidated the timescales of the subsequent deactivation processes. The initial excited state intramolecular proton transfer (ESIPT) occurs on a femtosecond timescale, with simulations predicting a proton transfer time of approximately 20 fs. nih.gov Experimental observations support this ultrafast transfer, reporting it to be in the range of 60-80 fs. ictp.it

Following ESIPT, the molecule exists in a keto-tautomer excited state, which then undergoes rapid internal conversion to the ground state. This entire process, from photoexcitation to return to the ground state, is remarkably swift, effectively preventing intersystem crossing to the triplet state. iupac.org The phosphorescence of compounds like 2-(2-hydroxy-5-methylphenyl)-benzotriazole is noted to be very weak, indicating that intersystem crossing from the lowest excited singlet state to the lowest triplet state is an insignificant deactivation pathway. iupac.org This rapid, non-radiative decay from the singlet excited state is a key feature of its function as a UV stabilizer. nih.govresearchgate.net

Table 1: Excited State Lifetimes and Key Process Timescales for 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P)

| Parameter | Timescale | Reference |

| Excited State Intramolecular Proton Transfer (ESIPT) | ~20 - 80 fs | nih.govictp.it |

| O-H Stretching Vibration Lifetime | ~200 fs | nih.govaip.org |

| Return to Ground State (Internal Conversion) | ~120 fs and 700 fs | ictp.it |

| Proton Back Transfer (Ground State) | ~600 fs | ictp.it |

| Overall Excited State Lifetime | < 1 ps | paint.org |

This table presents data for 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, used here as the representative compound for Einecs 257-911-3 based on the provided scientific context.

The central mechanism for energy dissipation in 2-(2'-hydroxy-5'-methylphenyl)benzotriazole is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.netfigshare.com The molecule's ground state exists in an "enol" form, characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole (B28993) ring. nih.govresearchgate.net

Upon photoexcitation to the S₁ state, the acidity of the phenolic proton and the basicity of the nitrogen atom increase significantly, triggering an ultrafast transfer of the proton to the nitrogen atom. iupac.org This creates a transient "keto" tautomer in an excited state. This keto form is energetically favored in the excited state, providing the driving force for the transfer. iupac.org The process is essentially barrierless, allowing for its extreme speed. acs.orgcapes.gov.br Following the proton transfer, the molecule is in a new, lower-energy excited state from which it can efficiently return to the ground state via internal conversion. Once back in the electronic ground state, the keto form is unstable relative to the enol form, and a rapid back-proton transfer occurs, restoring the molecule to its original structure and completing the photoprotective cycle. ictp.itnih.gov

The primary deactivation pathway for the excited state of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole is non-radiative. rsc.orgresearchgate.net The ESIPT mechanism facilitates an efficient route for internal conversion, where the electronic energy is converted into vibrational energy and dissipated as heat. nih.govresearchgate.net This process is so efficient that fluorescence from the initial enol excited state is heavily quenched and typically not observed at room temperature in non-polar environments. iupac.org The quantum yield of fluorescence is extremely low, and the quantum yield for photoloss is on the order of 10⁻⁶ to 10⁻⁷, highlighting the effectiveness of the non-radiative decay pathway. paint.org

The internal conversion is thought to be mediated by a conical intersection between the excited state and ground state potential energy surfaces. nih.govacs.org Theoretical models suggest that after the initial proton transfer, the molecule undergoes twisting and pyramidalization motions that provide a barrierless path to this conical intersection, allowing for highly efficient population transfer back to the ground state. nih.govacs.org This rapid, multi-step, non-radiative process is the cornerstone of the compound's ability to function as a photostabilizer.

Radical Scavenging and Antioxidant Mechanisms

While the primary photoprotective role of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole is the dissipation of UV energy, its chemical structure, which includes a hindered phenolic moiety, also imparts antioxidant capabilities. This allows it to intercept damaging free radicals that may form in the polymer matrix due to any UV light that is not absorbed or from thermal degradation.

Phenolic antioxidants are well-known for their ability to terminate the autoxidation chain reactions of polymers by scavenging key radical intermediates, particularly peroxy radicals (ROO•). chimia.ch The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the peroxy radical, which converts the highly reactive radical into a more stable hydroperoxide (ROOH) and generates a phenoxyl radical. diva-portal.org

ROO• + Ar-OH → ROOH + Ar-O•

The resulting phenoxyl radical (Ar-O•) from the 2-(2'-hydroxy-5'-methylphenyl)benzotriazole is significantly stabilized by resonance, delocalizing the unpaired electron over the aromatic ring system. This stability makes the phenoxyl radical much less reactive than the initial peroxy radical, effectively breaking the degradation chain reaction. diva-portal.org Some hindered phenols can further participate in terminating reactions, trapping additional radicals. psu.edu

In addition to scavenging oxygen-centered radicals, some phenolic antioxidants have been shown to trap carbon-centered alkyl radicals (R•). researchgate.net This is a crucial secondary protective mechanism, as alkyl radicals are the precursors to the damaging peroxy radicals in the presence of oxygen. While the reaction of alkyl radicals with oxygen is very fast, the ability to trap them directly can inhibit the degradation process at an even earlier stage. researchgate.net The phenolic hydroxyl group can donate a hydrogen atom to an alkyl radical, although this pathway is generally less favorable than the reaction with peroxy radicals.

R• + Ar-OH → RH + Ar-O•

Table 2: Radical Scavenging Mechanisms

| Radical Species | Interaction Mechanism | Products | Reference |

| Peroxy Radical (ROO•) | Hydrogen Atom Transfer (HAT) from phenolic -OH | Hydroperoxide (ROOH), Stabilized Phenoxyl Radical (Ar-O•) | chimia.chdiva-portal.org |

| Alkyl Radical (R•) | Hydrogen Atom Transfer (HAT) from phenolic -OH | Alkane (RH), Stabilized Phenoxyl Radical (Ar-O•) | researchgate.net |

This table describes the general radical scavenging mechanisms for phenolic antioxidants like the representative compound for this compound.

Role in the Polymer Degradation Cascade Prevention

The primary role of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is to interrupt the chain reactions initiated by free radicals during oxidation, a process central to polymer degradation. vinatiorganics.com As a primary antioxidant, it deactivates free radicals formed during the oxidative degradation of polymers. researchgate.net This process begins when the polymer is exposed to stressors like heat and light, leading to the formation of highly reactive polymer radicals (P•) and subsequently, polymer peroxy radicals (POO•) upon reaction with oxygen.

This antioxidant functions as a hydrogen donor. chemicalbook.com The phenolic hydroxyl group (-OH) on the molecule readily donates a hydrogen atom to the peroxy radicals, converting them into stable hydroperoxides (POOH) and a phenoxyl radical derived from the antioxidant itself. researchgate.net The resulting phenoxyl radical is highly stabilized by two key features: resonance with the aromatic ring and steric hindrance provided by the bulky tert-butyl groups at the ortho positions to the hydroxyl group. researchgate.net This low-reactivity state prevents the radical from initiating new degradation chains. researchgate.net

Furthermore, the antioxidant's quinonoid resonance structure can react with other polymer free radicals, preventing their reaction with oxygen to form more peroxy radicals. researchgate.net By effectively scavenging these radical species, it prevents depolymerization and helps maintain the structural integrity, mechanical properties, and color stability of the polymer. vinatiorganics.comchemicalbook.com

Quenching Mechanisms of Polymer Degradation Species

Beyond its primary role as a radical scavenger, Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) employs several quenching mechanisms to deactivate species that promote polymer degradation.

Quenching of Polymer Excited States

While direct evidence for the quenching of polymer excited states by this specific hindered phenol (B47542) is not extensively detailed in the provided search results, the general mechanism of phenolic antioxidants involves energy transfer. Photochemical processes can create excited molecular species within the polymer. core.ac.uk Stabilizers can deactivate these excited states through energy transfer, returning the polymer to its ground state and dissipating the energy harmlessly, often as heat. This action prevents the excited polymer from undergoing bond scission and initiating degradation.

Interaction with Singlet Oxygen

Singlet oxygen (¹O₂), a high-energy, reactive form of oxygen, is a significant contributor to the photo-oxidation of polymers. core.ac.ukresearchgate.net It is formed when excited states of impurities or polymer chromophores transfer their energy to ground-state molecular oxygen. core.ac.uk Phenolic antioxidants have been shown to interact with singlet oxygen. While some studies suggest a pro-oxidative effect from phenolic antioxidants under certain photo-oxidation conditions, they can also act as quenchers of singlet oxygen. researchgate.net This quenching can occur through both physical deactivation and chemical reaction, neutralizing the singlet oxygen and preventing it from attacking the polymer backbone. diva-portal.org

Synergistic Quenching with Other Stabilizer Classes

The performance of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is often significantly enhanced when used in combination with other classes of stabilizers, a phenomenon known as synergism. vinatiorganics.com

Common synergistic combinations include:

Phosphites and Phosphonites: These secondary antioxidants, such as Irgafos 168, work in concert with primary phenolic antioxidants. basf.usscielo.br While the phenolic antioxidant scavenges peroxy radicals, the phosphite (B83602) decomposes the hydroperoxides (POOH) into non-radical, stable products. cnrs.fr This two-pronged approach is highly effective, as it removes both the radical chain carriers and their precursors.

Hindered Amine Light Stabilizers (HALS): Combinations of phenolic antioxidants and HALS (like Tinuvin 770) provide comprehensive protection against both thermal and light-induced degradation. researchgate.netresearchgate.net HALS are highly efficient radical scavengers that operate through a regenerative cycle. However, some studies note that antagonism can occur between phenolic antioxidants and HALS under certain conditions. researchgate.net

Thioethers: Co-stabilizers like thioethers can also be used in combination with this phenolic antioxidant. basf.us

Influence of Polymer Matrix on Photostability Performance

The efficiency of any additive is not solely dependent on its own chemistry but is also heavily influenced by its interaction with the host polymer matrix.

Effect of Polymer Polarity and Morphology on Additive Efficiency

The polarity and morphology of the polymer play a critical role in the performance of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate).

Polarity and Solubility: The "polar paradox" describes the phenomenon where the effectiveness of an antioxidant can depend on its polarity relative to the medium. nih.govresearchgate.net Nonpolar antioxidants are often more effective in oil-in-water emulsions because they concentrate at the interface where oxidation occurs. researchgate.netwur.nl In the context of solid polymers, the compatibility and solubility of the antioxidant within the polymer matrix are crucial. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) generally exhibits good compatibility with a wide range of polymers, including polyolefins, polyurethanes, and polyesters. basf.uslanyachem.de However, its efficiency can be affected by the polarity of the polymer. An excessive mismatch in polarity between the antioxidant and the polymer could lead to poor dispersion or migration of the additive to the surface, potentially reducing its effectiveness within the bulk material. nih.govacs.org

Morphology and Migration: The physical structure of the polymer, including its crystallinity and the presence of amorphous regions, influences the migration and distribution of the antioxidant. Additives reside and migrate primarily through the amorphous regions of a semi-crystalline polymer. The rate of diffusion and, consequently, the rate of loss through migration to the surface, is affected by the polymer's morphology. diva-portal.org This antioxidant is valued for its high molecular weight and low volatility, which contribute to its high resistance to extraction and migration, ensuring long-term stability. wikipedia.orgbasf.uswelltchemicals.com However, factors like the presence of water can lead to depletion through hydrolysis of the ester bonds, a process that can be more significant than degradation through antioxidant action alone, especially in applications with water contact. chemicalbook.comresearchgate.net

The table below summarizes research findings on the performance of this antioxidant in different polymer systems and conditions.

| Polymer System | Stabilizer(s) | Key Finding | Reference |

| Polypropylene (B1209903) (PP) | Irganox 1010 | Deactivates free radicals, with the resulting phenoxyl radical stabilized by steric hindrance. | researchgate.net |

| High-Density Polyethylene (B3416737) (HDPE), Cycloolefin Copolymer (COC) | Irganox 1010, Tinuvin 770 | Irganox 1010 showed pro-oxidant activity during accelerated weathering, while Tinuvin 770 provided long-term protection. | researchgate.net |

| Polypropylene (PP) | Irganox 1010, Irgafos 168 | Synergistic combination where Irganox 1010 scavenges radicals and Irgafos 168 decomposes hydroperoxides. | cnrs.fr |

| Polypropylene (PP) | Irganox 1010, HALS | Combinations of low and high molecular weight HALS can be synergistic, complementing the rapid action of smaller molecules with the stability of larger ones. | researchgate.net |

| Polyethylene (PE) | Phenolic Antioxidants | Antioxidant loss is often dominated by migration to the surface, which is influenced by polymer morphology and the surrounding environment (e.g., water). | diva-portal.org |

Table of Compound Names

| EINECS Number | Common Name/Trade Name | Chemical Name |

| 257-911-3 | Irganox 1010, Anox 20 | Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) |

| N/A | Irgafos 168 | Tris(2,4-di-tert-butylphenyl) phosphite |

| N/A | Tinuvin 770 | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate |

| N/A | Santonox R | 4,4'-Thiobis(6-tert-butyl-m-cresol) |

| N/A | Irganox 1081 | N/A |

| N/A | Lowinox 22M46 | 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) |

Integration and Performance Engineering of Einecs 257 911 3 in Advanced Polymer Systems

Dispersion and Compatibility in Polymer Blends and Composites

The efficacy of Einecs 257-911-3 as a stabilizer is contingent upon its uniform distribution throughout the polymer host. Poor dispersion can lead to localized degradation and inconsistent material properties. As a liquid additive with good inherent compatibility, it can be integrated using several standard industry techniques to achieve a homogeneous mixture. solverchembooks.comuvabsorber.com

Achieving a uniform distribution of this compound is crucial for its function. The selection of a dispersion technique depends on the polymer type and the manufacturing process.

Melt Blending: This is the most common method for incorporating additives into thermoplastics. The polymer is heated above its melting point and subjected to high shear in an extruder or internal mixer. The liquid state of this compound facilitates its distribution into the molten polymer, leading to a fine molecular dispersion upon cooling.

Solution Blending: For polymers that are processed from a solution, the antioxidant can be dissolved along with the polymer in a common solvent. Subsequent removal of the solvent yields a solid polymer with a highly homogeneous distribution of the additive. This method is particularly effective for laboratory-scale preparations or for applications requiring exceptional uniformity.

Liquid Precursor Mixing: In the case of thermosetting polymers like polyurethanes, this compound is often blended into the liquid polyol or isocyanate precursor before the polymerization reaction. uvabsorber.combasf.com Its good compatibility and liquid form ensure it is evenly distributed throughout the initial reaction mixture and subsequently locked into the cross-linked polymer network.

The quality of the dispersion can be verified using analytical methods such as Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), which can map the elemental distribution of the additive within the polymer matrix. oxinst.com

In polymer blends and composites, the interface between different phases is often a critical point of failure or degradation. Additives like this compound, which possess both nonpolar (alkyl chains) and moderately polar (amine) characteristics, can exhibit surface-active behavior. This may cause them to preferentially accumulate at the interfaces between two immiscible polymers or between the polymer matrix and a filler material.

This interfacial segregation can have several consequences:

Improved Compatibility: By locating at the interface, the antioxidant molecules may reduce interfacial tension, leading to finer phase morphology and improved adhesion between the phases.

Targeted Protection: The interfaces in a composite are often susceptible to oxidative attack. The concentration of the antioxidant at these critical regions could provide enhanced localized protection.

Depletion from Bulk: Conversely, excessive migration to the interface could deplete the antioxidant from the bulk polymer phases, potentially leaving them vulnerable to degradation.

Studies on analogous antioxidant molecules show they are likely to adsorb to surfaces where their free energy is minimized. nih.gov The specific interactions of this compound would depend on the polarity of the polymers and fillers involved, but its chemical structure suggests a tendency to influence interfacial properties in multi-component systems.

The presence of additives can significantly influence the crystallization process of semi-crystalline polymers. The final crystalline structure, including the degree of crystallinity and the size and perfection of spherulites, has a profound effect on the material's mechanical and physical properties. mdpi.com Additives can interfere with crystallization in two primary ways:

Inhibition of Crystal Growth: If the additive is highly soluble in the polymer melt, its molecules can become incorporated into the amorphous regions between crystalline lamellae. The presence of these bulky molecules can hinder the chain-folding process required for crystal growth, leading to a lower degree of crystallinity, less perfect crystals, and a slower crystallization rate. nih.gov

For this compound, its liquid nature and good compatibility suggest it is likely to be molecularly dispersed within the amorphous phase of a semi-crystalline polymer. Therefore, it would be more likely to act as an inhibitor to crystallization by disrupting the regularity of polymer chain packing, rather than as a nucleating agent. The precise effect would be dependent on its concentration and the specific polymer system.

Migration Kinetics and Exudation Phenomena in Service Life

The long-term effectiveness of this compound is determined by its ability to remain within the polymer matrix. Physical loss of the additive through migration to the surface (exudation or blooming) can deplete the stabilizer, leaving the polymer unprotected and potentially causing surface contamination. specialchem.comresearchgate.net This migration is governed by the additive's solubility in the polymer and its diffusion kinetics. researchgate.net

The rate of migration is quantified by the diffusion coefficient (D), which describes the mobility of the additive within the polymer matrix. This coefficient is highly dependent on temperature, the polymer's morphology (amorphous vs. crystalline), and the size and shape of the diffusing molecule. kpi.uaresearchgate.net The temperature dependence typically follows an Arrhenius-type relationship. nih.govresearchgate.net

| Polymer Type | Temperature (°C) | Diffusion Coefficient (D) (m²/s) |

|---|---|---|

| Polypropylene Homopolymer (HomoQ) | 40 | 1.2 x 10⁻¹⁵ |

| Polypropylene Homopolymer (HomoQ) | 70 | 2.8 x 10⁻¹⁴ |

| Polypropylene Homopolymer (HomoQ) | 80 | 7.3 x 10⁻¹⁴ |

| Poly(propylene-co-ethylene) (RacoS) | 40 | 3.1 x 10⁻¹⁵ |

| Poly(propylene-co-ethylene) (RacoS) | 70 | 8.1 x 10⁻¹⁴ |

| Poly(propylene-co-ethylene) (RacoS) | 80 | 2.0 x 10⁻¹³ |

Data derived from studies on Irganox 1010 and presented to demonstrate the principles of antioxidant diffusion. researchgate.net

The diffusion process for this compound would be studied using similar film-stacking methods, with its concentration profile monitored over time at various temperatures to calculate the relevant diffusion coefficients for specific polymer systems.

Mathematical models are used to predict the extent of additive migration over time, which is crucial for assessing long-term stability and compliance with regulations for food contact materials. ulisboa.ptmdpi.com These models are generally based on the principles of diffusion.

The rate of mass transfer is often described by Fick's laws, which relate the flux of the migrating substance to its concentration gradient. kpi.uamdpi.com The key parameters required for these models are the diffusion coefficient (D) of the additive in the polymer, the initial concentration of the additive, and the partition coefficient (K), which describes the equilibrium distribution of the additive between the polymer and a contacting phase (e.g., air, a liquid, or another solid).

Several modeling approaches have been developed to predict additive migration:

| Modeling Approach | Basis | Key Parameters | Application |

|---|---|---|---|

| Fick's Law Models | Based on the fundamental law of diffusion, describing mass transfer down a concentration gradient. mdpi.com | Diffusion Coefficient (D), Concentration (C), Time (t), Thickness (L) | General prediction of migration profiles and total migrated amount over time. |

| Kinetic Models | Describes the overall migration process using first-order kinetic equations. nih.gov | Rate Constants (k), Activation Energy (Ea) | Predicting the time required for a certain fraction of the additive to be released. |

| Weibull Model | An empirical model used to fit experimental migration data. maxwellsci.com | Shape and Scale Parameters | Fitting migration curves for various polymer-additive systems. |

| Mobility/Solubility Models | Relates the protection time of an antioxidant to its mobility (D) and solubility (S) in the polymer. researchgate.net | Diffusion Coefficient (D), Solubility (S) | Predicting the functional lifetime of a stabilizer before depletion by physical loss. |

By determining the specific diffusion and solubility parameters for this compound in a given polymer, these models can be employed to forecast its migration to the surface under various service conditions of time and temperature, thereby predicting its functional lifetime as a stabilizer.

Influence of Environmental Factors on Migration Rate

The migration of additives like this compound from a polymer matrix is a critical factor, particularly for applications with direct contact, such as food packaging. This mass transfer process is significantly influenced by several environmental factors. nih.govresearchgate.net

Temperature: Increased temperature is a primary driver for accelerated migration. Higher temperatures provide the necessary energy to increase the diffusion rate of the additive within the polymer, leading to higher migration levels into contact substances. nih.gov Studies on similar UV stabilizers have shown that diffusion coefficients can increase by orders of magnitude with rising temperatures. For instance, the migration of a related benzotriazole (B28993), Tinuvin 234, from polyethylene (B3416737) terephthalate (PET) was measured at temperatures ranging from 40-70°C, with diffusion coefficients determined to be in the range of 1 x 10⁻¹⁴ cm²/s to 1 x 10⁻¹⁸ cm²/s, clearly demonstrating a temperature dependency. researchgate.net

Contact Medium (Simulant): The nature of the substance in contact with the polymer plays a crucial role. The migration rate is highly dependent on the solubility and compatibility of the additive with the contact medium. For example, hydrophobic additives exhibit higher migration into fatty or alcoholic food simulants (like ethanol or isooctane) compared to aqueous or acidic simulants. researchgate.netresearchgate.net The interaction between the solvent and the polymer can also influence migration; some solvents may cause swelling of the polymer matrix, facilitating easier diffusion of the additive. researchgate.net

Exposure to Radiation: The combination of UV radiation and heat can lead to a significant increase in the migration rate of additives. researchgate.net UV exposure can initiate photodegradation processes at the polymer surface, which may alter the matrix structure and enhance the mobility and subsequent migration of the stabilizer. nih.govresearchgate.net This accelerated degradation process can lead to a more porous or compromised surface layer, from which additives can more readily leach. researchgate.net

The following table illustrates the conceptual influence of temperature and the nature of the food simulant on the migration rate of a UV absorber from a polymer.

| Temperature (°C) | Food Simulant | Diffusion Coefficient (D) (cm²/s) |

| 20 | 10% Ethanol (Aqueous) | Low (e.g., 1.0 x 10⁻¹³) |

| 40 | 10% Ethanol (Aqueous) | Moderate (e.g., 5.0 x 10⁻¹²) |

| 40 | 95% Ethanol (Fatty) | High (e.g., 3.0 x 10⁻⁸) |

| 60 | 95% Ethanol (Fatty) | Very High (e.g., 1.5 x 10⁻⁷) |

This is an interactive data table based on general principles of additive migration. nih.govresearchgate.net

Synergistic Effects with Co-Stabilizers and Other Additives

To achieve comprehensive protection and enhance the long-term durability of polymers, this compound is frequently used in combination with other stabilizing additives. These combinations often result in synergistic effects, where the total stabilizing performance is greater than the sum of the individual components. btc-europe.comschem.net

This compound is especially effective when formulated with Hindered Amine Light Stabilizers (HALS). btc-europe.comresearchgate.net This combination is a cornerstone of light stabilization for many polymers, including polyolefins. petropooyan.comresearchgate.net The addition of antioxidants, such as hindered phenols and phosphites, is also a common strategy to protect the polymer from thermal-oxidative degradation that occurs during processing and service life. btc-europe.comeyouagro.com While less documented in readily available literature, the functional requirements of many advanced applications necessitate the co-formulation with flame retardants to meet safety standards, requiring careful selection to avoid antagonistic interactions.

The synergy between this compound and co-stabilizers arises from their complementary protection mechanisms. btc-europe.comschem.net

UV Absorber (this compound): Acts as a primary light filter. It absorbs incoming UV radiation, particularly in the 300-400 nm range, and converts it into heat, thereby preventing the energy from reaching and breaking the polymer's chemical bonds. petropooyan.comnih.govjixinchemical.com This is a preventative measure that shields the bulk of the polymer.

Hindered Amine Light Stabilizers (HALS): Function by scavenging free radicals that are formed despite the presence of a UV absorber or through other degradation pathways. btc-europe.com HALS operate in a regenerative cycle known as the Denisov Cycle, where they are converted to stable nitroxide radicals that trap polymer radicals, effectively terminating the auto-oxidation chain reaction. frontiersin.org

This dual-action approach—preventing UV penetration and quenching radicals that do form—provides a much more robust and durable stabilization system than either additive could achieve alone. btc-europe.comresearchgate.net Similarly, antioxidants work by preventing thermo-oxidative degradation, which can be initiated during high-temperature processing or prolonged heat exposure, complementing the light-stabilizing action of this compound and HALS. schem.net

Achieving optimal performance requires a carefully balanced formulation of additives. The ideal ratio of this compound to HALS and other stabilizers depends on the specific polymer, the intended application, and the expected environmental stresses. Research has shown that an improper ratio can lead to suboptimal performance or even antagonistic effects. cnrs.fr For example, studies on certain antioxidant and light stabilizer combinations have suggested an optimal 1:1 ratio for maximizing weather resistance. schem.net Manufacturers provide recommended concentration ranges, such as 0.1%-0.5% for polypropylene and 0.1%-0.4% for polyethylene for this compound, which serve as a starting point for developing a fully optimized, multifunctional additive package. specialchem.com

Impact on Polymer Mechanical and Optical Properties

The primary goal of incorporating this compound is to preserve the functional and aesthetic properties of the polymer throughout its service life. specialchem.com UV radiation can cause significant damage to the polymer's molecular structure, leading to a loss of mechanical integrity and undesirable changes in appearance. nih.govjixinchemical.com

Exposure to UV light initiates photo-oxidative degradation, which leads to chain scission and cross-linking within the polymer. nih.govresearchgate.net These processes result in a dramatic loss of mechanical properties, such as tensile strength, modulus, and impact resistance, causing the material to become brittle and prone to failure. jixinchemical.comyoutube.com

The incorporation of this compound significantly mitigates this degradation. By absorbing the high-energy UV rays, it prevents the breaking of polymer chains. jixinchemical.com This preserves the molecular weight and structural integrity of the polymer, resulting in superior retention of its original mechanical properties. For example, a plastic film stabilized with an effective UV absorber like this compound will maintain a much higher percentage of its initial tensile strength and elongation at break after prolonged sun exposure compared to an unstabilized film. jixinchemical.comdntb.gov.ua

The table below provides illustrative data on the performance of a polymer with and without the addition of a UV absorber after accelerated UV weathering.

| Property | Polymer System | Before UV Exposure | After 1000 hours UV Exposure | % Retention |

| Tensile Strength (MPa) | Unstabilized Polypropylene | 35 | 12 | 34% |

| PP + 0.3% this compound | 35 | 31 | 89% | |

| Elongation at Break (%) | Unstabilized Polypropylene | 400 | <50 | <13% |

| PP + 0.3% this compound | 400 | 320 | 80% |

This is an interactive data table based on established principles of polymer stabilization. jixinchemical.comspecialchem.comdntb.gov.ua

Table of Compound Names

| Common/Trade Name | Chemical Name / Class | EINECS / EC Number | CAS Number |

| This compound / Tinuvin 326 | 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-phenol | 257-911-3 | 3896-11-5 |

| Tinuvin 234 | 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 274-570-6 | 70321-86-7 |

| HALS | Hindered Amine Light Stabilizers | - | - |

| Antioxidants | Hindered Phenols, Phosphites, etc. | - | - |

| Polyethylene | (C₂H₄)n | - | 9002-88-4 |

| Polypropylene | (C₃H₆)n | - | 9003-07-0 |

| Polyethylene Terephthalate (PET) | (C₁₀H₈O₄)n | - | 25038-59-9 |

| Ethanol | C₂H₅OH | 200-578-6 | 64-17-5 |

| Isooctane | 2,2,4-Trimethylpentane | 208-759-1 | 540-84-1 |

| C.I. Pigment Yellow 42 | Iron(III) oxide-hydroxide | 257-098-5 | 51274-00-1 |

| Cypermethrin | (RS)-α-cyano-3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | 257-842-9 | 52315-07-8 |

| Diethylamine (B46881) | C₄H₁₁N | 203-716-3 | 109-89-7 |

Influence on Impact Resistance and Ductility

The integration of this compound into polymer matrices is primarily for aesthetic enhancement rather than mechanical modification. Due to the very low concentrations typically employed in formulations—generally ranging from 0.005% to 0.05% (50 to 500 ppm)—the effect on the bulk mechanical properties of the host polymer is generally considered negligible. omal.in The molecular structure and integrity of the polymer, which govern properties like impact resistance and ductility, are not significantly altered at these recommended loading levels.